n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 52136-88-6
VCID: VC15946820
InChI: InChI=1S/C13H13N5/c1-2-14-12-11-8-17-18(13(11)16-9-15-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,14,15,16)
SMILES:
Molecular Formula: C13H13N5
Molecular Weight: 239.28 g/mol

n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine

CAS No.: 52136-88-6

Cat. No.: VC15946820

Molecular Formula: C13H13N5

Molecular Weight: 239.28 g/mol

* For research use only. Not for human or veterinary use.

n-Ethyl-1-phenyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine - 52136-88-6

Specification

CAS No. 52136-88-6
Molecular Formula C13H13N5
Molecular Weight 239.28 g/mol
IUPAC Name N-ethyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine
Standard InChI InChI=1S/C13H13N5/c1-2-14-12-11-8-17-18(13(11)16-9-15-12)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,14,15,16)
Standard InChI Key DPCVGXVTZUOCAZ-UHFFFAOYSA-N
Canonical SMILES CCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

n-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine features a fused pyrazole-pyrimidine core substituted with an ethylamine group at position 4 and a phenyl ring at position 1 (Figure 1). The IUPAC name, N-ethyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine, reflects this substitution pattern. Key structural identifiers include:

PropertyValue
Molecular FormulaC13H13N5\text{C}_{13}\text{H}_{13}\text{N}_5
Molecular Weight239.28 g/mol
SMILESCCNC1=C2C=NN(C2=NC=N1)C3=CC=CC=C3
InChIKeyDPCVGXVTZUOCAZ-UHFFFAOYSA-N

The planar pyrazolo[3,4-d]pyrimidine system enables π-π stacking interactions with protein targets, while the ethylamine side chain enhances solubility and binding affinity .

Physical Properties

Despite its pharmacological relevance, detailed physical properties such as melting point and solubility remain underreported. PubChem entries note moderate solubility in polar organic solvents (e.g., dimethyl sulfoxide) based on structural analogs . Computational models predict a logP value of 2.1, suggesting moderate lipophilicity suitable for blood-brain barrier penetration.

Synthesis and Optimization

Conventional Synthetic Routes

The synthesis begins with 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile, which undergoes cyclocondensation with ethylamine derivatives in the presence of potassium tert-butoxide (Table 1) .

Table 1: Synthesis of n-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

StepReagents/ConditionsYieldReference
1Phenylhydrazine, ethanol, reflux85%
2Urea fusion, 180°C78%
3POCl₃/PCl₅, chlorination90%
4Ethylamine, RT, 12h72%

Aryl nitriles and hydrazine hydrate are employed to introduce substituents at positions 3 and 6, with yields ranging from 72% to 90% . Microwave-assisted synthesis reduces reaction times by 40% but requires optimization to prevent decomposition .

Structural Modifications

Introducing electron-withdrawing groups (e.g., chloro, bromo) at position 6 enhances enzymatic inhibition. For example, 6-(4-chlorophenyl)-3-ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine shows a 50% inhibitory concentration (IC₅₀) of 0.8 nM against EGFR, compared to 1.2 nM for the parent compound . Conversely, methyl groups at position 3 reduce cytotoxicity, highlighting the delicate balance between substituent effects and bioactivity .

Biological Activity and Mechanism of Action

Anticancer Activity

n-Ethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine inhibits multiple kinases involved in tumor progression:

  • EGFR: Displaces ATP in the kinase domain, reducing autophosphorylation (IC₅₀ = 1.1 nM) .

  • VEGFR-2: Suppresses angiogenesis by blocking VEGF signaling (IC₅₀ = 2.4 nM).

  • PDGFR-β: Inhibits stromal cell proliferation in tumor microenvironments (IC₅₀ = 3.8 nM).

In A549 lung cancer cells, the compound induces apoptosis at 10 μM, with a 70% reduction in viability after 48 hours .

Molecular Docking Insights

Docking studies using PDB ID 1M17 reveal that the pyrazolo[3,4-d]pyrimidine core forms hydrogen bonds with Met793 and Cys797 in EGFR’s active site, mimicking adenine’s interactions in ATP (Figure 2) . The ethylamine side chain occupies a hydrophobic pocket, enhancing binding affinity by 30% compared to unsubstituted analogs .

Comparative Analysis with Pyrazolo[3,4-d]pyrimidine Derivatives

Table 2: Bioactivity Comparison of Selected Derivatives

CompoundEGFR IC₅₀ (nM)VEGFR-2 IC₅₀ (nM)
n-Ethyl-1-phenyl derivative1.12.4
6-(4-Chlorophenyl) analog 0.81.9
N-Phenyl parent compound 5.68.3

The ethyl group at position 4 confers a 5-fold increase in potency over the N-phenyl analog, underscoring the importance of alkylamine substitutions .

Pharmacological and Toxicological Profiles

In Vitro ADMET Properties

  • Permeability: Caco-2 assay Papp = 12 × 10⁻⁶ cm/s, indicating moderate intestinal absorption.

  • Metabolism: CYP3A4-mediated demethylation produces inactive metabolites (t₁/₂ = 2.1h).

  • hERG Inhibition: IC₅₀ > 10 μM, suggesting low cardiotoxicity risk .

In Vivo Efficacy

In BALB/c mice bearing MDA-MB-231 xenografts, oral administration (50 mg/kg/day) reduces tumor volume by 62% over 21 days, with no significant weight loss . Plasma concentrations peak at 2.3 μg/mL within 1h, demonstrating favorable pharmacokinetics .

Future Directions and Applications

Ongoing research focuses on:

  • Nanoparticle Delivery: Encapsulation in PEGylated liposomes to enhance bioavailability .

  • Combination Therapies: Synergy with paclitaxel in triple-negative breast cancer models .

  • Targeted Mutants: Efficacy against EGFR T790M mutations resistant to gefitinib .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator